Methyl 2-amino-3-mercaptopropanoate hydrochloride
Overview
Description
Methyl 2-amino-3-mercaptopropanoate hydrochloride is a chemical compound with the molecular formula C4H9NO2S•HCl and a molecular weight of 171.65 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes both amino and mercapto functional groups, making it a versatile reagent in various chemical reactions.
Mechanism of Action
Target of Action
Methyl 2-amino-3-mercaptopropanoate hydrochloride is a biochemical used in proteomics research . .
Biochemical Pathways
As a biochemical used in proteomics research, it may be involved in protein synthesis or modification .
Result of Action
As a biochemical used in proteomics research, it may influence protein synthesis or modification .
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-3-mercaptopropanoate hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cysteine proteases, which are enzymes that cleave peptide bonds in proteins. The interaction between this compound and cysteine proteases is essential for understanding the enzyme’s function and regulation. Additionally, this compound can form disulfide bonds with other thiol-containing molecules, influencing protein folding and stability .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways by modulating the activity of cysteine proteases, which play a role in apoptosis and other cellular functions. Furthermore, this compound can affect gene expression by altering the redox state of the cell, leading to changes in the activity of transcription factors and other regulatory proteins. The impact of this compound on cellular metabolism is also significant, as it can modify the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cysteine residues in proteins. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For example, by forming disulfide bonds with cysteine residues, this compound can inhibit the activity of cysteine proteases. Additionally, this compound can influence gene expression by modifying the redox state of the cell, which affects the activity of redox-sensitive transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged inhibition of cysteine proteases and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate the activity of cysteine proteases without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cysteine proteases and other thiol-containing proteins, influencing their activity and function. This compound can also affect metabolic flux by modifying the redox state of the cell, leading to changes in the levels of various metabolites. The involvement of this compound in these pathways highlights its importance in cellular metabolism and regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. For example, this compound may be localized to the cytoplasm or mitochondria, depending on the cellular context. The subcellular localization of this compound is essential for its activity and function in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-mercaptopropanoate hydrochloride can be synthesized through several methods. One common synthetic route involves the esterification of 2-amino-3-mercaptopropanoic acid with methanol in the presence of hydrochloric acid . The reaction typically requires refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, including controlling the temperature, pressure, and concentration of reactants. The final product is usually obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-mercaptopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted amino acids or esters.
Scientific Research Applications
Methyl 2-amino-3-mercaptopropanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-hydroxypropanoate hydrochloride: Similar in structure but contains a hydroxyl group instead of a mercapto group.
Methyl D-cysteinate hydrochloride: Another similar compound with a different stereochemistry.
Uniqueness
Methyl 2-amino-3-mercaptopropanoate hydrochloride is unique due to its combination of amino and mercapto functional groups, which provide distinct reactivity and versatility in chemical synthesis and biological applications .
Properties
IUPAC Name |
methyl 2-amino-3-sulfanylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOHXJZQBJXAKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972606 | |
Record name | Methyl cysteinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5714-80-7, 18598-63-5 | |
Record name | Cysteine, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5714-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cysteine, methyl ester, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mecysteine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757395 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | mecysteine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cysteine, methyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl cysteinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mecysteine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl DL-cysteinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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